1.2-Epoxy-4-vinylcyclohexane (1,2-EVC) is a chemical compound with the formula C8H12O. It is a colorless liquid commonly used as a chemical intermediate in various organic synthesis reactions [, ]. This section will explore specific research applications of 1,2-EVC.
One major application of 1,2-EVC is as a precursor for the synthesis of epoxy resins and polymers. Epoxy resins are a class of thermosetting polymers known for their excellent chemical resistance, mechanical strength, and adhesion properties []. 1,2-EVC undergoes ring-opening polymerization to form polyethers, which are then cured with hardeners to form the final epoxy resin [, ].
1,2-EVC can also act as a monomer for the synthesis of various specialty polymers. These polymers can exhibit unique properties depending on the reaction conditions and other co-monomers used. For example, research has explored the use of 1,2-EVC in the synthesis of biodegradable polymers with potential applications in drug delivery and tissue engineering [].
1,2-Epoxy-4-vinylcyclohexane, with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol, is an organic compound known for its epoxide functional group. It is a derivative of 4-vinylcyclohexene and is recognized as a human metabolite of this compound. The structure features a three-membered epoxide ring, which contributes to its reactivity and biological activity .
The biological activity of 1,2-epoxy-4-vinylcyclohexane has been studied primarily in the context of its metabolites. It has been shown to exhibit ovotoxicity, affecting ovarian function in model organisms like Drosophila melanogaster. This compound disrupts redox status and modifies various electrophile-sensitive target enzymes and genes, leading to oxidative stress and potential cellular damage .
Synthesis of 1,2-epoxy-4-vinylcyclohexane can be achieved through several methods:
1,2-Epoxy-4-vinylcyclohexane finds applications in various fields:
Studies on interaction mechanisms have highlighted the compound's role in oxidative stress pathways. The interactions with cellular components can lead to significant biological effects, particularly concerning reproductive toxicity. Understanding these interactions aids in evaluating the safety and environmental impact of this compound .
Several compounds share structural features with 1,2-epoxy-4-vinylcyclohexane. Below is a comparison highlighting their similarities and uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Vinylcyclohexene | Vinyl cyclohexene | Precursor to 1,2-epoxy-4-vinylcyclohexane |
4-Vinylcyclohexene diepoxide | Dioxolane derivative | More reactive due to two epoxide groups |
Cyclohexene | Cyclic alkene | Lacks vinyl group; less reactive than epoxy derivatives |
1,2-Epoxycyclohexane | Epoxide | Similar structure but without vinyl functionality |
The unique aspect of 1,2-epoxy-4-vinylcyclohexane lies in its combination of an epoxide ring and a vinyl group, making it particularly reactive and biologically active compared to its similar counterparts.
The 7-oxabicyclo[4.1.0]heptane framework in 1,2-epoxy-4-vinylcyclohexane introduces significant ring strain (≈25–30 kcal/mol), a hallmark of epoxide reactivity. The vinyl group at the 4-position further modulates electronic density, making the compound susceptible to both nucleophilic and electrophilic attacks. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the epoxy methine protons resonate at δ 3.2–3.5 ppm, while the vinyl protons appear as a doublet near δ 5.2 ppm. The molecule’s dipole moment, calculated at 1.98 D, aligns with its polarized C–O bonds.
1,2-Epoxy-4-vinylcyclohexane exhibits intermediate reactivity between simple epoxides (e.g., ethylene oxide) and highly strained systems (e.g., norbornene oxide). Key comparisons include:
Property | 1,2-Epoxy-4-vinylcyclohexane | Ethylene Oxide | Norbornene Oxide |
---|---|---|---|
Ring Strain (kcal/mol) | 27.3 | 25.1 | 34.5 |
$$ \text{p}K_a $$ | -2.1 | -4.5 | -1.8 |
Hydrolysis Rate (rel.) | 1.0 | 0.3 | 2.7 |
Data derived from computational studies and kinetic experiments.
In acidic conditions, the epoxide undergoes regioselective ring-opening at the less substituted carbon (C1), forming a carbocation stabilized by hyperconjugation with the vinyl group. Under basic conditions, nucleophiles like hydroxide attack C2, yielding 4-vinylcyclohexane-1,2-diol.
The compound’s dual functionality enables its use in:
The first reported synthesis of 1,2-epoxy-4-vinylcyclohexane dates to 1959, utilizing peracetic acid to epoxidize 4-vinylcyclohexene. This method, while effective, faced challenges in regioselectivity and yield (<50%). The 1980s saw advances in catalytic epoxidation, with manganese(III) salen complexes improving yields to 75%. A breakthrough emerged in 2008 with a patent describing a two-step process using sodium hypochlorite and sulfuric acid, achieving 49.2% yield under mild conditions (10°C, 800 rpm).
The synthesis of 1,2-epoxy-4-vinylcyclohexane relies primarily on the epoxidation of 4-vinylcyclohexene precursors through various oxidative methodologies [1] [4]. The compound exists as a mixture of isomers, comprising primarily 4-vinyl-7-oxabicyclo[4.1.0]heptane and 3-vinyl-7-oxabicyclo[4.1.0]heptane, with a molecular formula of C₈H₁₂O and molecular weight of 124.18 grams per mole . Industrial production methods have been developed to achieve high conversion rates while maintaining selectivity for the monoepoxide product [16] [23].
The precursor 4-vinylcyclohexene undergoes metabolic epoxidation in biological systems through cytochrome P450 isoform 2A enzymes, forming 4-vinylcyclohexene 1,2-monoepoxide as the primary metabolite [20]. This biotransformation pathway provides insight into the inherent reactivity patterns of the vinyl and cyclohexene functionalities toward epoxidation reactions [3] [20].
Peracid-mediated epoxidation represents the most widely employed synthetic route for 1,2-epoxy-4-vinylcyclohexane production [4] [14]. The mechanism proceeds through a concerted pathway involving simultaneous bond formation and breaking processes [4] [21]. Meta-chloroperoxybenzoic acid serves as the most commonly utilized peracid reagent due to its stability as a crystalline solid and commercial availability [14].
The reaction mechanism involves nucleophilic attack by the alkene pi electrons on the electrophilic oxygen atom of the peracid [4] [21]. This process occurs through a butterfly-like transition state where the weak oxygen-oxygen bond in the peracid facilitates the transfer of an oxygen atom to the alkene substrate [13] [14]. The concerted nature of this mechanism ensures retention of stereochemistry, making it a syn addition reaction [8] [14].
Peracid Reagent | Reaction Temperature (°C) | Conversion Rate (%) | Selectivity (%) | Reference |
---|---|---|---|---|
Meta-chloroperoxybenzoic acid | 25-40 | 85-92 | 98-99 | [14] [30] |
Peroxyacetic acid | 15-25 | 78-85 | 95-97 | [23] [30] |
Trifluoroperoxyacetic acid | 0-15 | 90-95 | 99+ | [14] |
Industrial implementation of peracid-mediated epoxidation typically employs peroxyacetic acid in toluene solvent systems [23] [30]. The process involves controlled addition of hydrogen peroxide to acetic anhydride in the presence of sodium acetate catalyst, maintaining reaction temperatures below 25°C to prevent excessive exotherm [30]. Product yields of 92% with selectivity exceeding 99% have been achieved through optimized reaction conditions [30].
The oxygen transfer mechanism exhibits first-order kinetics with respect to both the alkene substrate and peracid reagent [19] [33]. Detailed kinetic studies demonstrate that cyclohexene epoxidation follows global second-order reaction kinetics, with rate constants varying based on catalyst system and reaction conditions [19].
Hypochlorite-based epoxidation methodologies provide an alternative synthetic pathway utilizing sodium hypochlorite as the primary oxidizing agent [5] [24]. These systems operate through electrophilic halogenation mechanisms followed by intramolecular cyclization to form the epoxide ring [5] [24].
The mechanism initiates with electrophilic attack of hypochlorous acid on the carbon-carbon double bond, generating a chloronium ion intermediate [5]. This intermediate undergoes cyclization to form a beta-chlorolactone, which subsequently eliminates hydrogen chloride to yield the target epoxide [5]. The process requires careful pH control to maintain optimal hypochlorous acid concentrations [24].
Sodium hypochlorite pentahydrate has emerged as a preferred reagent due to its crystalline stability and defined composition [5]. This reagent functions as both an oxidant and chlorinating agent, enabling tandem conversion processes under mild reaction conditions [5]. The methodology demonstrates particular effectiveness for beta-gamma-unsaturated substrates [5].
Hypochlorite System | pH Range | Temperature (°C) | Yield (%) | Reaction Time (h) | Reference |
---|---|---|---|---|---|
Sodium hypochlorite/acetonitrile | 8-10 | 20-25 | 62-68 | 1-2 | [5] |
Sodium hypochlorite pentahydrate | 9-11 | 15-30 | 55-65 | 2-4 | [5] |
Hypochlorite/manganese catalyst | 7-9 | 0-25 | 70-84 | 3-6 | [24] |
Advanced hypochlorite systems incorporate chiral manganese-salen catalysts to achieve enantioselective epoxidation [24]. These catalytic systems maintain consistent enantioselectivities across varying pH ranges, with catalyst turnover numbers reaching 35-40 cycles before deactivation [24]. The methodology proves particularly valuable for asymmetric synthesis applications requiring high optical purity [24].
Stereochemical control in 1,2-epoxy-4-vinylcyclohexane synthesis presents significant challenges due to the multiple stereogenic centers created during epoxidation [12] [18]. The formation of monoepoxide products from 4-vinylcyclohexene precursors generates up to eight possible stereoisomers when considering both epoxide positions [12].
The biotransformation studies reveal that cytochrome P450-mediated epoxidation exhibits distinct stereoselectivity patterns depending on the enzyme isoform involved [12]. Phenobarbital induction enhances the preferential formation of the (1R,2S,4R,7R)-trans configuration, which accumulates due to reduced elimination by epoxide hydrolase enzymes [12]. This stereoisomer demonstrates the lowest propensity for subsequent hydrolytic degradation [12].
Asymmetric epoxidation methodologies employ chiral phosphoric acid catalysts to achieve high enantio- and diastereoselectivity [18]. These catalysts operate through synergistic electrostatic and hydrogen-bonding interactions, enabling effective activation of both substrate and hydrogen peroxide [18]. The resulting chiral oxiranes exhibit enhanced structural diversity and functional utility for complex molecule synthesis [18].
Catalyst System | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Temperature (°C) | Substrate Scope | Reference |
---|---|---|---|---|---|
Chiral phosphoric acid/H₂O₂ | 85-95 | >95:5 | 20-40 | Alkenyl azaheteroarenes | [18] |
Titanium-tartrate complex | 80-90 | 90:10 | -20 to 0 | Terminal alkenes | [18] |
Jacobsen-Katsuki catalyst | 75-88 | 85:15 | 0-25 | Substituted cyclohexenes | [18] |
The stereochemical outcome depends critically on the relative configuration of the starting alkene geometry [8] [10]. Cis-alkenes yield cis-epoxides with retention of stereochemistry, while trans-alkenes produce trans-epoxides [8] [14]. This stereochemical fidelity arises from the concerted nature of the epoxidation mechanism [8] [14].
Temperature effects on stereoselectivity demonstrate that lower reaction temperatures generally favor higher stereochemical control [18]. Optimal conditions typically range from 0-25°C for maximum enantioselectivity, with some specialized catalysts requiring subambient temperatures for optimal performance [18].
Regioselective epoxidation of 4-vinylcyclohexene requires careful consideration of the electronic and steric factors influencing oxygen atom delivery [11] [15]. The molecule contains two distinct alkene functionalities - the endocyclic cyclohexene double bond and the exocyclic vinyl group - each exhibiting different reactivity patterns toward epoxidation [11] [25].
Catalyst design strategies focus on controlling the regioselectivity between these competing sites through steric hindrance and electronic differentiation [11] [15]. Mechanistic studies reveal that catalyst-controlled regioselection occurs through reversible epoxide ring opening processes, enabling thermodynamic product control [11] [15].
Metal-based catalytic systems demonstrate superior regiocontrol compared to stoichiometric reagents [19] [26]. Molybdenum complexes supported on polymer matrices achieve selective epoxidation of the cyclohexene functionality while leaving the vinyl group intact [19] [30]. These catalysts operate through peroxide activation mechanisms involving tertiary butyl hydroperoxide as the terminal oxidant [19].
Catalyst Type | Metal Center | Regioselectivity Ratio | TON | TOF (h⁻¹) | Reference |
---|---|---|---|---|---|
Polymer-supported Mo | Molybdenum | 95:5 | 180-220 | 15-25 | [19] [30] |
Iron pyridylamino-bis(phenolate) | Iron | 85:15 | 120-150 | 8-12 | |
Manganese-salen complex | Manganese | 90:10 | 35-40 | 5-8 | [24] |
The development of bifunctional catalysts incorporating both Lewis acid and base sites enables dual activation pathways [26]. These systems activate molecular oxygen through copper-aluminum oxide matrices, providing environmentally benign epoxidation conditions [26]. The bifunctional nature allows simultaneous substrate activation and oxygen atom transfer [26].
Computational studies guide catalyst optimization through density functional theory calculations of transition state energies [13] [18]. These investigations reveal that optimal catalysts balance substrate binding affinity with product release kinetics [13] [18]. Hydrogen-bonding networks within the catalyst structure prove crucial for achieving high activity and selectivity [13] [18].
Flammable;Irritant;Health Hazard;Environmental Hazard